molecular formula C18H40N4O11+4 B1265036 kanamycin C(4+)

kanamycin C(4+)

Cat. No. B1265036
M. Wt: 488.5 g/mol
InChI Key: WZDRWYJKESFZMB-FQSMHNGLSA-R
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin C(4+) is an organic cation obtained by protonation of the primary amino groups of kanamycin C. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a kanamycin C.

Scientific Research Applications

High Performance Liquid Chromatography in Kanamycin Analysis

Kanamycin, an aminoglycoside antibiotic, has been widely studied for its concentration determination in various samples, particularly using High-Performance Liquid Chromatography (HPLC). This method is notable for its sensitivity and selectivity in detecting kanamycin residues in food, ensuring public health safety. HPLC, equipped with different detectors like UV/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry, offers insights into kanamycin's presence and quantity in food chains, a crucial aspect for monitoring drug abuse and its effects on human health (Zhang et al., 2019).

Colorimetric Detection Methods

A novel colorimetric detection method for kanamycin utilizes silver nanoparticles (AgNPs) as a sensing probe. This method, based on the analyte (kanamycin) protecting AgNPs against salt-induced aggregation, allows for the selective and sensitive quantification of kanamycin. Such techniques are vital for monitoring kanamycin levels in food products, especially milk, and are crucial for food safety and public health (Xu et al., 2015).

Antibiotic and ATP-binding Sites Study

Research into kanamycin nucleotidyltransferase, an enzyme responsible for bacterial resistance to aminoglycosides like kanamycin, has revealed crucial insights into antibiotic resistance mechanisms. Understanding the binding pockets for kanamycin and nucleotides in this enzyme opens doors to designing more effective antibiotics that are less susceptible to bacterial deactivation (Pedersen et al., 1995).

Molecular Dynamics in Environmental Contexts

The dynamics of kanamycin residue in environmental samples, such as soil, have been studied to understand its potential risks to organisms and the environment. Techniques involving solid-phase extraction and pre-column derivatization in HPLC analysis have been developed for this purpose. Such studies are crucial for environmental monitoring and assessing the ecological impact of antibiotic use (Sun et al., 2013).

Electrochemical Detection in Food Safety

Electrochemical aptasensors have been developed for the detection of kanamycin in food products, especially milk. These assays utilize aptamers and electrochemical techniques to detect kanamycin residues in animal-derived food, which is crucial for preventing serious side effects in humans. Such innovative methods contribute significantly to food safety and public health (Zhou et al., 2015).

properties

Product Name

kanamycin C(4+)

Molecular Formula

C18H40N4O11+4

Molecular Weight

488.5 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2S,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

WZDRWYJKESFZMB-FQSMHNGLSA-R

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)[NH3+])[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)CO)O)O)[NH3+])[NH3+]

Origin of Product

United States

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